1-(1-(4-Iodophenyl)ethyl)piperidin-4-one
Description
Properties
IUPAC Name |
1-[1-(4-iodophenyl)ethyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETLLXMHCAUQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bromo-Valeramide Intermediates
A common approach to piperidinone scaffolds involves the cyclization of bromo-valeramide precursors. For example, 1-(4-iodophenyl)-piperidin-2-one—a structurally related compound—is synthesized via the reaction of 4-iodoaniline with 5-bromo valeryl chloride in the presence of organic bases such as triethylamine. The intermediate 5-bromo pentanoic acid (4-iodophenyl)amide undergoes intramolecular cyclization under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the piperidinone ring. Adapting this method, the ethyl group at the 1-position could be introduced via alkylation of a secondary amine intermediate prior to cyclization.
Key reaction parameters include:
Halogenation and Morpholine Substitution
Phosphorus pentachloride (PCl₅) is frequently employed to introduce dichloro functionality to piperidinones, as seen in the synthesis of 3,3-dichloro-1-(4-iodophenyl)-piperidin-2-one. Subsequent displacement of chloride groups with nucleophiles like morpholine enables the installation of complex substituents. For 1-(1-(4-iodophenyl)ethyl)piperidin-4-one, a similar strategy could involve:
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Chlorination at the 4-position using PCl₅.
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Displacement with an ethylamine derivative to introduce the ethyl group.
Reaction conditions for analogous steps include:
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PCl₅ stoichiometry : 2–3 equivalents relative to the lactam.
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Reflux temperature : 105–110°C in dichloromethane or toluene.
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Workup : Quenching with ice-water followed by solvent distillation.
Catalytic Methods for Ketone Formation
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a route to install aromatic iodides onto piperidine cores. For instance, Suzuki–Miyaura coupling has been used to synthesize 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key intermediate in Apixaban synthesis. Adapting this method, a boronic ester derivative of the ethyl-piperidinone could couple with 4-iodophenyl bromide under catalytic conditions (e.g., Pd(PPh₃)₄, Na₂CO₃).
Representative Conditions :
Reductive Amination for Ethyl Group Introduction
Reductive amination of 4-iodophenylacetone with piperidin-4-one derivatives could furnish the ethyl linkage. For example, condensation of the ketone with ammonium acetate followed by sodium cyanoborohydride reduction has been employed for analogous tertiary amine syntheses.
Critical Considerations :
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pH Control : Maintain reaction pH between 6–7 using acetic acid.
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Solvent : Methanol or ethanol to ensure solubility of intermediates.
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Yield Optimization : Use of molecular sieves to absorb generated water.
Crystallization and Purification Techniques
Solvent-Based Recrystallization
Isolation of crystalline 1-(1-(4-iodophenyl)ethyl)piperidin-4-one would likely follow protocols for similar piperidinones. For example, 3,3-dichloro-1-(4-iodophenyl)-piperidin-2-one is recrystallized from isopropanol or n-hexane to achieve >99% purity. Anti-solvent addition (e.g., water into DMF) is another effective method for precipitating high-purity solids.
Typical Recrystallization Parameters :
Chromatographic Purification
Silica gel chromatography is widely used for intermediates, as seen in the purification of ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. For the target compound, a 3:2 hexanes/ethyl acetate eluent system could separate unreacted starting materials and by-products.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Iodophenyl)ethyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(1-(4-Iodophenyl)ethyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(4-Iodophenyl)ethyl)piperidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s derivatives.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The iodine atom in 1-(1-(4-Iodophenyl)ethyl)piperidin-4-one contributes to higher molecular weight and polarizability compared to non-halogenated analogs like 1-(4-ethylphenyl)piperidin-4-one .
Physicochemical Properties
Comparative data for selected compounds:
Notes:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(1-(4-iodophenyl)ethyl)piperidin-4-one, and how can structural integrity be verified?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, piperidin-4-one derivatives are often functionalized via alkylation of the piperidine nitrogen using halogenated intermediates (e.g., 4-iodophenethyl bromide) under basic conditions . Post-synthesis, structural confirmation requires multinuclear NMR (¹H, ¹³C) to resolve the piperidinone ring and iodophenyl substituent, complemented by IR spectroscopy to confirm ketone (C=O, ~1700 cm⁻¹) and aromatic C-I (500–600 cm⁻¹) groups . Mass spectrometry (HRMS) further validates molecular weight and isotopic patterns from iodine .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer : Initial screening should focus on target-agnostic assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) to identify broad activity . For target-specific studies, molecular docking against proteins with iodophenyl-binding pockets (e.g., tyrosine kinases) can prioritize in vitro enzymatic assays (e.g., IC₅₀ determination using fluorescence-based kinase activity assays) .
Advanced Research Questions
Q. What structural features of 1-(1-(4-iodophenyl)ethyl)piperidin-4-one influence its binding to biological targets, and how do these compare to halogenated analogs?
- Methodological Answer : The iodine atom’s polarizability and van der Waals radius enhance hydrophobic interactions in enzyme active sites, as seen in ACK1 inhibitors where chloro/fluoro analogs achieve low nanomolar IC₅₀ . Computational studies (DFT, molecular dynamics) can quantify steric/electronic contributions of iodine versus smaller halogens (Cl, F) . Comparative crystallography (e.g., X-ray diffraction of ligand-protein complexes) reveals iodine-specific π-alkyl interactions absent in non-halogenated derivatives .
Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability of the piperidinone ring). Address this by:
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify oxidative metabolites (e.g., N-dealkylation) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- In Vivo Imaging : Radiolabel the iodine moiety (e.g., ¹²⁵I) for biodistribution studies .
Q. What strategies optimize the compound’s selectivity for CNS targets while minimizing off-effects?
- Methodological Answer :
- Blood-Brain Barrier (BBB) Penetration : Calculate logP/logD values (optimal range: 2–3) and use PAMPA-BBB assays to predict permeability .
- Receptor Profiling : Screen against GPCR panels (e.g., σ receptors, dopamine D₂) to identify off-target binding .
- Structural Modulation : Replace the piperidinone carbonyl with a bioisostere (e.g., thioketone) to reduce hepatic clearance .
Data Contradiction & Validation
Q. How can conflicting results in SAR studies (e.g., iodophenyl vs. bromophenyl derivatives) be systematically analyzed?
- Methodological Answer :
- Free-Wilson Analysis : Quantify contributions of the iodophenyl group to activity independently of other substituents .
- Crystallographic Overlays : Compare binding modes of iodophenyl and bromophenyl analogs using protein-ligand X-ray structures to identify halogen-bonding discrepancies .
- Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to measure enthalpy/entropy differences in binding .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the compound’s reactivity in follow-up functionalization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
